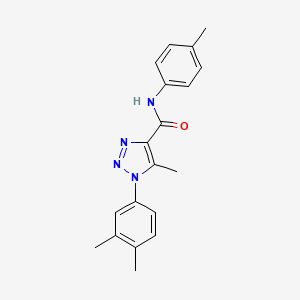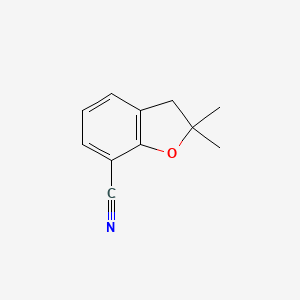
N-(diphenylacetyl)valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(diphenylacetyl)valine, also known as DPAV, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug development. DPAV is a derivative of valine, an essential amino acid that plays a crucial role in protein synthesis and metabolism.
Mechanism of Action
The exact mechanism of action of N-(diphenylacetyl)valine is not fully understood, but it is believed to act through the modulation of various neurotransmitters and ion channels in the brain and peripheral nervous system. N-(diphenylacetyl)valine has been shown to increase the activity of GABA receptors, which are responsible for inhibiting neuronal activity and reducing seizures.
Biochemical and Physiological Effects:
N-(diphenylacetyl)valine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. N-(diphenylacetyl)valine has also been shown to reduce pain by modulating the activity of nociceptive neurons in the spinal cord.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(diphenylacetyl)valine in lab experiments is its high potency and specificity. N-(diphenylacetyl)valine has been shown to have a low toxicity profile, making it a safe and effective tool for studying various biological processes. However, one of the limitations of using N-(diphenylacetyl)valine is its relatively high cost and limited availability, which can make it difficult to obtain for some researchers.
Future Directions
There are several future directions for research on N-(diphenylacetyl)valine. One area of interest is the development of novel drug formulations that incorporate N-(diphenylacetyl)valine as a therapeutic agent. Another area of interest is the identification of new targets and pathways that are modulated by N-(diphenylacetyl)valine, which could lead to the development of new drugs for the treatment of various neurological and inflammatory disorders. Finally, further studies are needed to elucidate the mechanism of action of N-(diphenylacetyl)valine and its potential role in the regulation of various biological processes.
Synthesis Methods
N-(diphenylacetyl)valine can be synthesized through a multi-step process that involves the reaction of diphenylacetyl chloride with valine. The resulting product is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Scientific Research Applications
N-(diphenylacetyl)valine has been studied extensively for its potential applications in drug development. It has been shown to possess anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the treatment of various neurological and inflammatory disorders.
properties
IUPAC Name |
2-[(2,2-diphenylacetyl)amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-13(2)17(19(22)23)20-18(21)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16-17H,1-2H3,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPWHHXDOFSBKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Diethyl 5-[[4-(dipropylsulfamoyl)benzoyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2542246.png)




![(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2542253.png)
![N-(2-ethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2542256.png)
![(Z)-[2-(benzenesulfonyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethylidene][(4-chlorophenyl)methoxy]amine](/img/structure/B2542258.png)

